molecular formula C14H13NO2 B089894 Diphenan CAS No. 101-71-3

Diphenan

Cat. No.: B089894
CAS No.: 101-71-3
M. Wt: 227.26 g/mol
InChI Key: ZBJBRUSGEJORQL-UHFFFAOYSA-N
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Description

Diphenan is a chemical compound identified for research and development applications. The specific biochemical mechanism of action, physiological targets, and detailed research applications for this compound are areas for further scientific investigation and characterization. Researchers are exploring its potential utility in various laboratory settings. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-benzylphenyl) carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H13NO2/c15-14(16)17-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJBRUSGEJORQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)OC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046234
Record name Diphenan
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Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

101-71-3
Record name Phenol, 4-(phenylmethyl)-, 1-carbamate
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Record name Diphenan [INN:DCF]
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Record name Diphenan
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Record name Diphenan
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Record name 4-Benzylphenyl carbamate
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Record name DIPHENAN
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Synthetic Methodologies and Chemical Transformations of Diphenan

Development of Synthetic Pathways for Diphenan

The primary synthetic pathway for this compound, as an aryl carbamate (B1207046), typically involves the reaction of 4-benzylphenol (B16752) with a carbamoylating agent. A particularly effective route for synthesizing aryl carbamates from phenols is through their reaction with phosgene (B1210022) or its substitutes, such as triphosgene, in the presence of an amine. thieme-connect.comgoogle.com In the case of this compound, this would entail the reaction of 4-benzylphenol (PubChem CID: 7609) with a phosgene derivative and ammonia (B1221849) (PubChem CID: 222) to form the unsubstituted carbamate. This process typically involves the in situ formation of an aryl chloroformate from the phenol (B47542) and phosgene, which then reacts with the amine to yield the desired carbamate. thieme-connect.com

Strategies for the Derivatization of this compound

Derivatization strategies for this compound focus on modifying its structure to explore new chemical entities or enhance specific properties, while investigating its chemical reactivity provides insights into its fundamental transformations.

This compound serves as a precursor for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and specialty chemicals. solubilityofthings.com An example of a synthesized analogue is (4-Benzylphenyl)-N-[(3S)-2-oxoazetidin-3-yl]-carbamate. This compound was prepared through a multi-step process, which included the initial preparation of 4-benzylphenol. google.comresearchgate.net The carbamate functionality and the aromatic rings within this compound's structure offer multiple sites for chemical modification, allowing for the design and synthesis of a diverse library of derivatives.

This compound exhibits characteristic chemical reactivity owing to its carbamate and aromatic functionalities. A notable transformation of this compound involves its rearrangement by potassium amide in liquid ammonia. This reaction yields 9,10-dihydro-9-phenanthrol, which subsequently undergoes dehydration to form phenanthrene (B1679779) (PubChem CID: 9267). google.com Beyond this specific rearrangement, as a carbamate, this compound is susceptible to various common chemical reactions, including hydrolysis and transesterification. solubilityofthings.comontosight.ai Furthermore, the presence of activated aromatic rings in this compound's structure suggests its potential to undergo electrophilic aromatic substitution reactions, such as bromination, although specific detailed studies on this compound's bromination are not extensively documented. organic-chemistry.org

Green Chemistry Approaches in this compound Synthesis Research

The field of green chemistry advocates for the development of environmentally benign synthetic protocols that minimize waste, reduce energy consumption, and replace hazardous reagents with safer alternatives. thieme-connect.com Traditional carbamate synthesis methods often rely on harmful reagents like phosgene or its derivatives. thieme-connect.com However, recent advancements in green chemistry offer promising alternatives that could be applied to this compound synthesis.

One significant green approach for carbamate synthesis involves the use of carbon dioxide (CO2) as a sustainable and harmless carbon source. Protocols utilizing CO2, amines, and alkyl halides, often in the presence of polymer-supported catalysts, have demonstrated efficient carbamate formation under mild reaction conditions, such as atmospheric pressure and room temperature. These methods also offer the advantage of catalyst recovery and reuse, significantly reducing environmental impact.

Beyond CO2 utilization, other green chemistry principles, such as solvent-free reactions, microwave-assisted synthesis, and ultrasound-assisted synthesis, could potentially be explored for this compound production. These techniques aim to reduce or eliminate the need for volatile organic solvents, shorten reaction times, and improve energy efficiency, aligning with the goals of sustainable chemical manufacturing.

Biological Activity Spectrum of Diphenan

Anthelmintic Efficacy Research

Early investigations into Diphenan focused on its potential as an anthelmintic, a substance used to expel or destroy parasitic worms.

In vivo assessments of this compound as a vermicide have yielded limited efficacy. Despite initial claims that this compound could effectively treat oxyurid infections in children, subsequent examinations indicated few cures, primarily in cases of light infestation. ncats.io Furthermore, a comprehensive assessment of this compound, even when administered in dosages significantly exceeding normal levels for the treatment of enterobiasis, showed no detectable anthelmintic effect. ncats.io

Given the reported limited or absent detectable anthelmintic effect of this compound in in vivo studies, direct comparative pharmacological efficacy studies with established anthelmintics (such as albendazole, mebendazole, ivermectin, or praziquantel) are not prominently featured in the available literature concerning this compound. The focus of comparative studies in anthelmintic research often involves compounds demonstrating measurable efficacy.

Investigations into Anticancer Potential

More recent insights suggest that this compound possesses anticancer potential, with specific mechanisms of action identified.

This compound is described as a chitin-derived compound exhibiting potent anticancer activity. biosynth.com It functions as a tumor inhibitor by targeting specific human cancer cells. biosynth.com While the available information indicates its activity against cancer cells, specific data such as IC50 values or a list of responsive cancer cell lines from direct screening studies are not provided in the search results.

This compound has been shown to induce apoptosis, a form of programmed cell death, in targeted human cancer cells. biosynth.com This mechanism is crucial for eliminating cancerous cells. Additionally, this compound has demonstrated the ability to inhibit the activity of kinase inhibitors, which play a vital role in regulating cell growth and division. biosynth.com The compound also exhibits heparin-like properties, which can impede the growth of cancer cells by interfering with their ability to form new blood vessels, a process known as anti-angiogenesis. biosynth.com

Other Bioactive Properties Relevant to the Carbamate (B1207046) Class

As a member of the carbamate class of chemical compounds, this compound shares structural characteristics and potential mechanisms of action with other carbamates. Carbamates are known for their ability to reversibly inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132). This inhibition leads to an accumulation of acetylcholine, impacting neurological function. mdpi.comnih.govox.ac.ukresearchgate.net

Research on Insecticidal Properties

Carbamates constitute a significant class of insecticides. mdpi.comnih.govox.ac.uk Their insecticidal action primarily stems from their capacity to inhibit acetylcholinesterase in insects. mdpi.com This mechanism disrupts normal nerve impulse transmission, leading to paralysis and death in target pests. The application of carbamate insecticides has seen expansion in agricultural and pest control contexts. ox.ac.uk

Studies on Fungicidal Properties

Beyond their insecticidal applications, some carbamates are also utilized as fungicides. nih.govnih.gov Specifically, carbamate fungicides often incorporate a benzimidazole (B57391) group within their structure. nih.gov Research into fungicidal properties of carbamate derivatives continues to explore new compounds and their mechanisms of action against various plant and human pathogenic fungi. researchgate.netnih.govmdpi.commdpi.comnih.gov

Exploration of Effects on Neurological Systems via Carbamate Structures

The defining characteristic of carbamates, including this compound, is their reversible inhibition of acetylcholinesterase. mdpi.comnih.govox.ac.ukresearchgate.net This biochemical interaction results in elevated levels of acetylcholine across various parts of the nervous system, including the central nervous system, autonomic nervous system, and at nicotinic receptors in skeletal muscle tissue. mdpi.com The increased acetylcholine can lead to a range of effects on neurological systems. mdpi.com Due to this mechanism, carbamate structures have been explored in pharmaceutical research for their potential therapeutic applications in neurological conditions. For instance, their ability to inhibit acetylcholinesterase can have implications for the treatment of certain neurological disorders. ox.ac.uknih.govnih.gov

Toxicological Profiles and Environmental Impact Considerations in Diphenan Research

Mammalian Toxicology Studies Relevant to Research Applications

Research into the mammalian toxicology of Diphenan is not well-documented in accessible literature. Standard toxicological assessments involve both in vitro and in vivo studies to determine a compound's potential for causing adverse health effects. However, specific studies detailing these assessments for this compound could not be located.

There is no specific information available from dedicated in vitro studies on this compound to assess its cytotoxicity, genotoxicity, or other toxic effects on mammalian cellular models.

Generally, such research would involve exposing various cell lines (e.g., liver cells like HepG2, kidney cells like HEK293, or neuronal cells) to the compound. Key endpoints that would be measured include:

Cell Viability: Assays like MTT or neutral red uptake to determine the concentration at which the compound causes cell death.

Genotoxicity: Tests like the Ames assay or comet assay to evaluate the potential for the compound to damage DNA.

Mechanism of Action: Further studies to understand how the compound might induce toxicity, such as by causing oxidative stress or apoptosis.

Specific in vivo toxicity studies for this compound in animal models (e.g., rodents like rats or mice) are not described in the available scientific literature.

A standard toxicological evaluation in animal models would typically include:

Acute Toxicity Studies: To determine the effects of a single high dose of the substance, including the median lethal dose (LD50).

Repeated Dose Toxicity Studies: To evaluate the effects of long-term exposure at different dose levels, identifying target organs for toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).

Reproductive and Developmental Toxicity Studies: To assess the potential impact on fertility, pregnancy, and fetal development.

In the absence of such studies for this compound, its systemic toxicity, target organs, and potential for long-term health effects in mammals remain uncharacterized.

Ecotoxicological Assessment and Environmental Fate Studies

The potential impact of this compound on ecosystems is largely unknown, as dedicated ecotoxicological and environmental fate studies are not available in the public domain.

No research findings detailing the effects of this compound on aquatic organisms were found. A standard aquatic ecotoxicity assessment would test the compound's effects on species from different trophic levels, such as:

Algae (e.g., Pseudokirchneriella subcapitata): To assess for inhibition of growth.

Invertebrates (e.g., Daphnia magna): To assess for acute immobilization and chronic effects on reproduction.

Fish (e.g., Zebrafish, Danio rerio): To assess for acute toxicity (LC50) and effects on early life stages.

Without this data, the risk that this compound poses to aquatic environments cannot be determined. For context, studies on other ester compounds, such as certain phthalic acid esters, have shown that aquatic toxicity can vary widely based on the specific chemical structure, with some showing significant effects while others are non-toxic below their solubility limits. nih.gov

There is no available data on the environmental persistence, biodegradability, or potential for bioaccumulation of this compound.

Key studies in this area would typically investigate:

Biodegradation: Using standardized tests (e.g., OECD 301 series) to determine how readily microorganisms in soil, sediment, or water can break down the compound.

Abiotic Degradation: Assessing the role of processes like hydrolysis or photolysis in breaking down the chemical in the environment.

Bioaccumulation Potential: Estimating the likelihood of the compound accumulating in the tissues of organisms, often based on its octanol-water partition coefficient (Log Kow).

The absence of this information means the environmental fate of this compound, should it be released, is currently unpredictable.

Safety Considerations for Research and Development of this compound Analogues

In the absence of toxicological data for this compound itself, a "read-across" approach using data from structurally similar compounds (analogues) would be a primary strategy for preliminary hazard assessment. This compound is the benzyl (B1604629) ester of p-xenoxyacetic acid. Its analogues could include other esters of p-xenoxyacetic acid or other biphenyl (B1667301) ether derivatives.

Key safety considerations when developing analogues would involve:

Physicochemical Properties: Properties like water solubility, vapor pressure, and Log Kow heavily influence a compound's behavior and toxicity. An analogue should have comparable properties.

Metabolic Pathways: Understanding the metabolism of both the target compound and the analogue is crucial. If they are metabolized differently, their toxicological profiles may diverge significantly. For esters, a primary metabolic step is often hydrolysis to the parent acid and alcohol, the toxicities of which would need to be considered.

Endpoint Specificity: A suitable analogue for one toxicological endpoint (e.g., skin irritation) may not be appropriate for another (e.g., carcinogenicity). nih.gov The assessment must be conducted on an endpoint-by-endpoint basis.

Without a library of tested analogues, any research and development involving new this compound-related compounds would require a comprehensive toxicological screening program to be initiated from a foundational level to ensure safety.

Advanced Analytical Techniques for Diphenan Characterization and Quantification in Research

Chromatographic Separation Methods in Diphenan Research

Chromatographic methods are fundamental for separating this compound from other components in a sample matrix, allowing for its isolated detection and quantification. These techniques leverage differences in physicochemical properties to achieve separation.

Gas Chromatography (GC) is a powerful separation technique widely applied for volatile and semi-volatile organic compounds. When coupled with mass spectrometry (GC-MS), it provides both separation and identification capabilities thermofisher.com. This compound (C₁₄H₁₃NO₂) has been detected and characterized using Gas Chromatography-Mass Spectrometry (GC-MS/MS) in crude extracts, indicating its suitability for analysis by this method wikipedia.orgnih.gov.

Research findings have reported the detection of this compound by GC-MS/MS with specific relative abundances in crude extracts at a concentration of 50 µg/mL wikipedia.orgnih.gov. The NIST Mass Spectrometry Data Center provides characteristic m/z values for this compound from GC-MS analysis, which are crucial for its identification based on fragmentation patterns nih.gov.

Table 1: GC-MS/MS Data for this compound

ParameterValueSource
Molecular FormulaC₁₄H₁₃NO₂ nih.gov
Molecular Weight227.26 g/mol nih.gov
Relative Abundance (in 50 µg/mL crude extract)24% wikipedia.orgnih.gov
NIST m/z Top Peak184 nih.gov
NIST m/z 2nd Highest183 nih.gov
NIST m/z 3rd Highest107 nih.gov

Liquid Chromatography (LC) serves as a versatile separation technique for a broad range of compounds, including those that are non-volatile or thermally labile, making it highly suitable for organic molecules like this compound wikipedia.org. LC separates mixtures based on the differential partitioning of components between a stationary phase and a liquid mobile phase wikipedia.org. While specific detailed LC methods explicitly developed for this compound (CID 7572) were not extensively detailed in the provided search results, the general principles of LC are applicable for its separation from complex mixtures in research. LC is often coupled with mass spectrometry (LC-MS) to enhance identification and quantification capabilities wikipedia.orgrsc.org.

High-Performance Liquid Chromatography (HPLC) is an advanced form of liquid chromatography that offers enhanced resolution, speed, and sensitivity for the separation and quantification of chemical compounds rsc.org. HPLC is widely utilized for the analysis of organic molecules and can be based on various mechanisms such as adsorption, partition, and ion exchange, depending on the stationary phase employed sysrevpharm.org. The technique involves injecting a sample into a mobile phase that passes through a column packed with a stationary phase, leading to the separation of components based on their interactions with both phases sysrevpharm.org. Although specific, detailed HPLC methodologies (e.g., precise column specifications, mobile phase compositions, flow rates) explicitly developed for this compound (CID 7572) were not predominantly found in the search results, HPLC is a standard and highly applicable technique for the quantitative analysis of compounds with the physicochemical properties of this compound in research rsc.org. Its ability to separate complex mixtures makes it a valuable tool for preparing samples for subsequent detection or for direct quantification.

Mass Spectrometric Applications in this compound Analysis

Mass spectrometry (MS) is an analytical technique that determines the molecular mass of compounds and facilitates their identification and quantification with high sensitivity rsc.orgresearchgate.net. When combined with chromatographic separation, it provides a powerful platform for comprehensive analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suitable for the analysis of large and/or labile molecules, including a wide array of organic compounds illinois.edu. ESI operates at atmospheric pressure, where a sample solution is sprayed into a strong electric field, leading to the formation of charged droplets that evaporate to produce multiply charged ions illinois.edu. These ions are then introduced into the mass analyzer. ESI-MS can be directly coupled with liquid chromatography (LC-ESI-MS) to analyze complex mixtures, offering high sensitivity and selective detection wikipedia.orgillinois.edu. This compound has been detected using Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) in studies evaluating emerging contaminants, demonstrating the utility of ESI-MS in its analysis rsc.org. ESI-MS can provide both positive and negative ion spectra, with the addition of acids (e.g., formic acid) or bases (e.g., ammonium (B1175870) hydroxide) to the solvent to enhance protonation or deprotonation, respectively, thereby increasing sensitivity illinois.edu.

Tandem Mass Spectrometry (MS/MS), also known as MSⁿ, is a technique that involves multiple stages of mass analysis with an intermediate fragmentation step, providing detailed structural information about selected ions wikipedia.orgresearchgate.netnationalmaglab.org. In MS/MS, precursor ions of a specific mass-to-charge ratio (m/z) are selected from the initial ionization (MS1) and then fragmented, typically through collision-induced dissociation (CID) wikipedia.orgnationalmaglab.org. The resulting product ions are then analyzed by a second mass spectrometer (MS2), revealing the characteristic fragmentation patterns that are unique to the compound's chemical structure wikipedia.orgnationalmaglab.org.

For this compound, MS/MS analysis can be instrumental in confirming its identity and elucidating its structure by analyzing its fragmentation pathways. The NIST database provides fragmentation data for this compound, which are critical for such elucidations nih.gov. These m/z values (e.g., 184, 183, 107) represent key fragments formed during the ionization and fragmentation process, allowing for confirmation of the compound's structure and differentiation from co-eluting isomers or isobaric compounds nih.gov. The application of MS/MS, especially when coupled with chromatographic separation (LC-MS/MS or GC-MS/MS), significantly enhances the ability to identify and quantify this compound even in trace amounts within complex research samples wikipedia.orgshimadzu.com.

Spectroscopic Characterization Methods in this compound Studies

Spectroscopic techniques leverage the interaction of electromagnetic radiation with matter to provide detailed information about a molecule's structure and concentration. For this compound, Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopies are indispensable tools for its comprehensive analysis. PubChem, a public chemical database, indicates the availability of 1D NMR (1H and 13C) and FTIR spectra for this compound (CID 7572), although detailed numerical data are typically accessed through specialized spectral databases. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the molecular structure of organic compounds like this compound. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule by detecting the magnetic properties of atomic nuclei. Both proton (1H) NMR and carbon-13 (13C) NMR are routinely employed. nih.govrsc.org

For this compound, which contains two phenyl rings, a methylene (B1212753) (–CH2–) bridge, and a carbamate (B1207046) (–OC(=O)NH2) functional group, specific chemical shifts and coupling patterns would be expected.

1H NMR Spectroscopy: Protons on the aromatic rings would typically resonate in the δ 6.5-8.5 ppm range, with their exact positions and coupling patterns (e.g., doublets, triplets, multiplets) providing insights into the substitution patterns of the phenyl rings. The methylene protons (–CH2–) connecting the two phenyl moieties would appear as a singlet or a simple multiplet, generally in the δ 2.5-4.0 ppm range, depending on their electronic environment. The protons of the carbamate –NH2 group would typically show a broad singlet, often exchangeable with D2O, appearing in the δ 4.0-7.0 ppm range. ucl.ac.uk

13C NMR Spectroscopy: Carbon-13 NMR provides information on the carbon backbone. Aromatic carbons typically resonate between δ 100-160 ppm. The carbonyl carbon (C=O) of the carbamate group would be observed at a characteristic chemical shift, usually around δ 150-170 ppm. The methylene carbon (–CH2–) would appear in the aliphatic region, generally between δ 20-50 ppm. spectrabase.com

Table 1: Illustrative Expected NMR Spectral Data for this compound (C14H13NO2)

Type of Proton/CarbonExpected 1H Chemical Shift (δ, ppm)Expected 13C Chemical Shift (δ, ppm)
Aromatic Protons6.8 – 7.5 (multiplets)115 – 140 (various, substituted/unsubstituted)
Methylene (–CH2–)3.5 – 4.0 (singlet/multiplet)35 – 45
Carbamate –NH24.5 – 6.0 (broad singlet)N/A
Carbamate C=ON/A150 – 160
Quaternary Aromatic CN/A145 – 160 (substituted aromatic carbons)

Note: These values are illustrative and based on typical chemical shifts for similar functional groups and structural motifs. Actual experimental data may vary slightly depending on solvent, concentration, and temperature.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in this compound by detecting the absorption of infrared radiation at specific wavenumbers, corresponding to molecular vibrations. savemyexams.comlibretexts.org

For this compound, key functional groups include aromatic rings, a methylene bridge, and a carbamate group. The carbamate group, with its N-H, C=O, and C-O stretching vibrations, is particularly diagnostic.

N-H Stretching: Primary amine (–NH2) in the carbamate would show one or two characteristic absorption bands in the 3300-3500 cm⁻¹ region. utexas.edu

C=O Stretching: The carbonyl group of the carbamate would exhibit a strong absorption band typically in the 1690-1750 cm⁻¹ range. libretexts.orgutexas.edu

C-O Stretching: The C-O stretch of the carbamate ester linkage would appear in the 1000-1300 cm⁻¹ range. savemyexams.com

Aromatic C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹ (e.g., 3030 cm⁻¹). utexas.edu

Aromatic C=C Stretching: Aromatic ring stretching vibrations usually appear as several peaks in the 1450-1650 cm⁻¹ range. savemyexams.comlibretexts.org

Aliphatic C-H Stretching: The methylene (–CH2–) group would show C-H stretching absorptions below 3000 cm⁻¹ (e.g., ~2925 cm⁻¹ and ~2850 cm⁻¹). utexas.edu

Table 2: Illustrative Expected IR Absorption Bands for this compound (C14H13NO2)

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)Intensity
N-H (carbamate)Stretching3300 – 3500Medium-Strong
C=O (carbamate)Stretching1690 – 1750Strong
C-O (carbamate)Stretching1000 – 1300Strong
Aromatic C-HStretching> 3000Medium
Aliphatic C-HStretching< 3000Medium-Strong
Aromatic C=CStretching1450 – 1650 (multiple bands)Medium-Strong

Note: These values are illustrative and based on typical IR correlation charts for similar functional groups. Actual experimental data may show variations.

UV-Visible Spectroscopy for Quantitative Determination

UV-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative determination of compounds that absorb light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. gla.ac.ukubbcluj.ro

This compound, with its two aromatic (phenyl) rings and a carbamate group, possesses chromophores that are expected to absorb in the UV region. Aromatic systems typically exhibit π→π* electronic transitions, leading to absorption bands in the UV range. For example, simple benzene (B151609) derivatives absorb around 250-280 nm. The presence of substituents and extended conjugation can shift these absorption maxima to longer wavelengths (bathochromic shift). The carbamate group itself may also contribute to the UV absorption profile. researchgate.netresearchgate.netemerginginvestigators.org

In research, UV-Vis spectroscopy can be applied to this compound for:

Quantitative Analysis: By preparing a series of standard solutions of known this compound concentrations and measuring their absorbance at its maximum absorption wavelength (λmax), a calibration curve can be constructed. This curve can then be used to determine the concentration of unknown this compound samples. ubbcluj.ro

Purity Assessment: The presence of impurities that absorb in the same or different UV-Vis regions can be detected, aiding in the assessment of sample purity.

Reaction Monitoring: Changes in this compound concentration during chemical reactions can be monitored over time by tracking the absorbance at its characteristic λmax.

Translational and Future Research Perspectives on Diphenan

Structure-Activity Relationship (SAR) Studies for Diphenan Optimization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and agrochemical development, aiming to correlate chemical structure with biological activity. nih.govchemisgroup.us For compounds like this compound, SAR investigations involve systematically modifying the chemical structure to understand how these changes impact its biological or physicochemical properties. This iterative process is crucial for optimizing potency, selectivity, and other desirable characteristics. nih.govnih.gov

In a typical SAR study, various functional groups or structural motifs within the this compound scaffold would be altered. For instance, modifications could be explored on the phenyl rings, the benzyl (B1604629) linkage, or the carbamate (B1207046) moiety. Researchers would synthesize a series of this compound analogues, each with specific structural changes, and then evaluate their activity in relevant biological assays. nih.govchemisgroup.us

Key parameters typically investigated in SAR studies include:

Substituent Effects: Examining the impact of different substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl groups) at various positions on the aromatic rings.

Linker Modifications: Altering the nature or length of the benzyl linker connecting the phenyl groups.

Core Scaffold Changes: Modifying the carbamate group itself or introducing bioisosteric replacements.

The data generated from such studies allows for the identification of pharmacophores – the essential structural features responsible for a compound's activity – and helps to define regions where modifications enhance or diminish activity. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, including techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can further quantify these relationships, providing predictive models for designing more effective analogues. frontiersin.org These computational approaches generate contour maps that highlight regions where steric or electrostatic properties are favorable or unfavorable for activity. frontiersin.org

An example of how SAR data might be presented in a hypothetical study on this compound analogues is shown in the table below, illustrating the correlation between structural changes and observed activity.

Analogue IDStructural Modification (Relative to this compound)Observed Activity (Hypothetical Unit)
This compoundBase Compound1.00
A-001Para-methoxy substitution on benzyl phenyl1.25
A-002Ortho-chloro substitution on carbamate phenyl0.80
A-003Ethyl group replacing methyl on carbamate0.95
A-004Shortened benzyl linker0.60

Computational Chemistry and Molecular Modeling in this compound Design

Computational chemistry and molecular modeling play an increasingly vital role in modern chemical research, offering powerful tools for understanding molecular behavior and guiding the design of new compounds. kallipos.grgoogle.com These methods can be applied to this compound to predict its physicochemical properties, analyze its interactions with biological targets, and facilitate the rational design of optimized derivatives. google.comamazon.com

Key applications of computational chemistry and molecular modeling in this compound design include:

Conformational Analysis: Predicting the most stable three-dimensional shapes (conformations) of this compound and its analogues. This is crucial for understanding how the molecule might fit into a binding site.

Molecular Docking: Simulating the binding of this compound to potential target proteins (e.g., enzymes, receptors) to predict binding affinity and identify key intermolecular interactions (e.g., hydrogen bonding, hydrophobic interactions, π-π stacking). frontiersin.org This can help in identifying potential mechanisms of action or off-target effects.

Molecular Dynamics (MD) Simulations: Studying the dynamic behavior of this compound in a simulated environment, such as in solution or bound to a protein. MD simulations provide insights into the stability of ligand-protein complexes and the flexibility of the molecule over time. frontiersin.org

Quantum Chemical Calculations: Employing quantum mechanics-based methods (e.g., Density Functional Theory, DFT) to calculate electronic properties such as charge distribution, frontier molecular orbitals (HOMO-LUMO energy gaps), and electrostatic potentials. nih.govresearchgate.net These properties are critical for understanding reactivity and interaction preferences.

Computational tools can significantly accelerate the design process by virtually screening large libraries of potential this compound derivatives, prioritizing those with the most promising predicted properties for synthesis and experimental validation. google.com This reduces the number of compounds that need to be synthesized and tested, making the optimization process more efficient.

Emerging Research Directions for this compound-Based Therapies and Agrochemicals

While specific emerging research directions for this compound-based therapies and agrochemicals are not extensively detailed in the provided search results, its classification as a carbamate and diarylmethane suggests potential avenues. Carbamates are a diverse class of compounds known for various biological activities, including roles as cholinesterase inhibitors, herbicides, and insecticides.

Future research could explore this compound's potential in areas where its core structure or a modified derivative might offer advantages. This could involve:

Targeting Novel Biological Pathways: Investigating this compound's interaction with a broader range of biological targets beyond its currently known or inferred activities, potentially identifying new therapeutic or agrochemical applications.

Development of Prodrugs: Designing prodrug forms of this compound to improve its pharmacokinetic properties, such as bioavailability, solubility, or targeted delivery.

Combination Therapies/Formulations: Exploring the synergistic effects of this compound when combined with other active compounds, either for enhanced efficacy in therapeutic settings or improved performance in agrochemical formulations.

Sustainable Agrochemicals: Research into this compound derivatives that exhibit high efficacy against pests or weeds while minimizing environmental impact, aligning with the growing demand for more sustainable agricultural practices. This might involve optimizing its biodegradability or selectivity.

Given the broad utility of carbamates, future research could also focus on understanding the precise molecular mechanisms by which this compound or its derivatives exert their effects, which could then guide the design of more potent and selective agents.

Repurposing Strategies for this compound in Novel Applications

Drug repurposing, also known as drug repositioning or therapeutic switching, is an innovative strategy that involves identifying new therapeutic indications for existing or already approved compounds. chemotargets.comnih.govremedi4all.org This approach offers significant advantages over traditional drug discovery, as it leverages existing knowledge regarding a compound's synthesis, preliminary biological activity, and, in some cases, its safety profile (though safety/adverse effects are outside the scope of this article). chemotargets.comnih.gov

For a compound like this compound, repurposing strategies could involve:

In Silico Screening: Utilizing computational methods, such as virtual screening and machine learning algorithms, to predict novel targets or disease areas where this compound might exhibit beneficial activity. nih.govplos.org This can involve comparing this compound's chemical structure or predicted biological activity profile against databases of known drugs and their targets.

Phenotypic Screening: Testing this compound in a wide array of phenotypic assays (e.g., cell-based assays for various disease models) to observe unanticipated biological effects that could indicate new applications.

Target-Based Repurposing: If this compound is found to interact with a specific biological target, exploring other diseases or conditions where modulating that target is therapeutically beneficial. nih.gov

Leveraging "Omics" Data: Analyzing large datasets from genomics, proteomics, and metabolomics to identify molecular pathways or biomarkers that this compound might influence, thereby suggesting new therapeutic areas.

Repurposing minimizes the early-stage development risks and costs associated with discovering entirely new chemical entities. chemotargets.comremedi4all.org For this compound, this could mean exploring its utility in areas far removed from its initial context (if any specific initial context were known), capitalizing on its inherent chemical properties to address unmet needs in medicine or agriculture.

The following table summarizes the key aspects of repurposing strategies applicable to compounds like this compound.

Repurposing StrategyDescriptionPotential Outcome for this compound
In Silico ScreeningComputational prediction of new targets/indications.Identification of novel protein interactions or disease associations.
Phenotypic ScreeningBroad testing in diverse biological assays.Discovery of unexpected therapeutic or agrochemical effects.
Target-BasedExploiting known target modulation for new diseases.Application in conditions linked to this compound's target (if identified).
"Omics" Data AnalysisUsing large biological datasets to find pathway modulations.Uncovering roles in complex biological networks and associated diseases.

Q & A

Q. What experimental models are appropriate for assessing Diphenan’s anti-parasitic efficacy?

this compound’s efficacy against parasites like threadworms (e.g., Aspiculuris in mice) requires standardized in vivo models. Laboratory protocols should include controlled dosing (e.g., oral administration or suppositories), comparison with established treatments like piperazine or gentian violet, and post-treatment viability assays (e.g., egg count reduction or motility inhibition) . Ensure models account for host physiology, parasite life cycle stages, and potential synergies with adjuvants like hexyl resorcinol .

Q. How can researchers characterize this compound’s chemical stability in different formulations?

Stability studies should employ high-performance liquid chromatography (HPLC) or mass spectrometry to track degradation products under varying conditions (pH, temperature, light exposure). Include accelerated stability testing (e.g., 40°C/75% relative humidity) and validate methods using reference standards. Document purity thresholds (≥95%) and solubility profiles for reproducibility .

Q. What assays are recommended for detecting this compound’s metabolites in biological samples?

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic labeling for metabolite identification. Validate assays using spiked plasma/urine samples from animal models, and cross-reference with databases like HMDB or PubChem. Include recovery rates and limit-of-detection metrics to ensure sensitivity .

Advanced Research Questions

Q. How can contradictory findings about this compound’s efficacy (e.g., laboratory vs. clinical data) be reconciled?

Contradictions may arise from methodological differences:

  • Laboratory studies : Lack of oxyuricidal activity in in vitro assays (e.g., direct exposure to parasites) versus in vivo efficacy in clinical trials (77% cure rates with adjuvants) suggests host-mediated metabolic activation .
  • Clinical variables : Differences in patient demographics, dosage regimens, or co-administered compounds (e.g., hexyl resorcinol) require systematic meta-analyses to isolate this compound’s role. Use multivariate regression to adjust for confounding factors . Methodological recommendation : Conduct comparative studies using identical protocols across in vitro and in vivo models, with pharmacokinetic profiling to track bioactivation pathways .

Q. What mechanistic approaches can elucidate this compound’s mode of action against parasitic targets?

  • Genomic/proteomic profiling : RNA sequencing or CRISPR screens to identify parasite genes/proteins affected by this compound.
  • Enzyme inhibition assays : Test binding affinity to parasite-specific enzymes (e.g., acetylcholinesterase or tubulin polymerization pathways).
  • Immune modulation studies : Evaluate host immune responses (e.g., eosinophil levels) via flow cytometry or cytokine assays, as seen in adrenalectomized mouse models . Data integration : Use systems biology tools (e.g., STRING or KEGG pathways) to map interactions between this compound and parasitic targets .

Q. How can researchers optimize this compound’s synthesis for structure-activity relationship (SAR) studies?

  • Synthetic routes : Compare yields and purity from methods like Friedel-Crafts alkylation or palladium-catalyzed coupling.
  • Derivatization : Introduce functional groups (e.g., halogens or methyl groups) to enhance bioavailability or target specificity.
  • Crystallography : X-ray diffraction to resolve this compound’s 3D structure and correlate steric/electronic properties with activity .

Data Analysis and Reproducibility

Q. What statistical methods are suitable for analyzing dose-response relationships in this compound studies?

Use nonlinear regression (e.g., log-logistic models) to calculate EC50/LC50 values. For clinical data, apply survival analysis (Kaplan-Meier curves) or generalized estimating equations (GEEs) to account for repeated measures. Report confidence intervals and effect sizes to address variability .

Q. How can researchers address reproducibility challenges in this compound’s in vivo assays?

  • Standardized protocols : Document animal husbandry conditions (e.g., diet, circadian rhythm), parasite inoculation methods, and blinding procedures.
  • Reagent validation : Certify compound purity (NMR/HPLC) and batch consistency.
  • Data transparency : Publish raw datasets (e.g., egg counts, survival rates) in supplementary materials with metadata .

Theoretical and Ethical Considerations

Q. How does this compound’s mechanism align with existing anthelmintic drug theories?

Compare this compound’s putative targets (e.g., mitochondrial disruption or neuromuscular paralysis) with established anthelmintics like albendazole (microtubule inhibition) or ivermectin (glutamate-gated chloride channels). Use molecular docking simulations to predict binding sites and validate via competitive assays .

Q. What ethical frameworks apply to this compound trials involving human subjects?

Adhere to Declaration of Helsinki principles:

  • Informed consent : Disclose risks (e.g., gastrointestinal side effects) and benefits.
  • Data anonymization : Securely store participant identifiers.
  • Safety monitoring : Predefine stopping rules for adverse events (e.g., hepatotoxicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.